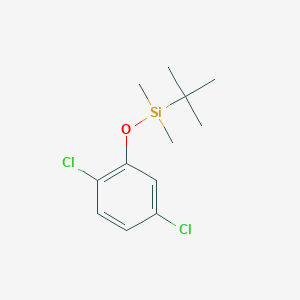

Tert-butyl(2,5-dichlorophenoxy)dimethylsilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl(2,5-dichlorophenoxy)dimethylsilane is a chemical compound with the molecular formula C12H18Cl2OSi and a molecular weight of 277.27 g/mol . It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of tert-butyl(2,5-dichlorophenoxy)dimethylsilane typically involves the reaction of 2,5-dichlorophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Tert-butyl(2,5-dichlorophenoxy)dimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group or the dimethylsilane group is replaced by other nucleophiles.

Oxidation and Reduction:

Wissenschaftliche Forschungsanwendungen

Tert-butyl(2,5-dichlorophenoxy)dimethylsilane is used in various scientific research applications, including:

Organic Synthesis: It serves as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions to occur without interference from the hydroxyl group.

Material Science: The compound is used in the preparation of silicon-based materials and coatings, which have applications in electronics and surface protection.

Pharmaceutical Research: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Wirkmechanismus

The mechanism of action of tert-butyl(2,5-dichlorophenoxy)dimethylsilane primarily involves its role as a protecting group in organic synthesis. By forming a stable bond with hydroxyl groups, it prevents unwanted reactions at these sites, allowing for selective transformations elsewhere in the molecule . The molecular targets and pathways involved are specific to the reactions and processes in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to tert-butyl(2,5-dichlorophenoxy)dimethylsilane include:

Tert-butyl(2,4-dichlorophenoxy)dimethylsilane: This compound has a similar structure but with chlorine atoms at different positions on the phenoxy ring.

Tert-butyl(3,5-dichlorophenoxy)dimethylsilane: Another structural isomer with chlorine atoms at the 3 and 5 positions.

This compound is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes .

Biologische Aktivität

Tert-butyl(2,5-dichlorophenoxy)dimethylsilane (TBDMS) is a silane compound that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis and Characterization

TBDMS can be synthesized through various methods involving the reaction of tert-butyl groups with 2,5-dichlorophenol and dimethylchlorosilane. The resulting compound is characterized by its unique silane structure, which contributes to its biological activity.

Antimicrobial Properties

Recent studies have shown that TBDMS exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Methicillin-sensitive S. aureus | 0.39 - 1.56 |

| Methicillin-resistant S. aureus | 0.39 - 3.12 |

| E. faecalis | 6.25 |

| E. faecium | 6.25 |

These findings suggest that TBDMS could serve as a potential antibacterial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species .

Cytotoxicity Assessment

In vitro cytotoxicity tests have been conducted to evaluate the safety profile of TBDMS. The results indicate that the cytotoxicity levels are well above the effective antimicrobial concentrations, suggesting a favorable therapeutic index:

Study 1: Antibacterial Efficacy

A comprehensive study investigated the antibacterial efficacy of TBDMS against clinical isolates of resistant strains. The study highlighted that compounds with similar structures displayed varying degrees of activity based on their substituents, emphasizing the importance of molecular structure in determining biological efficacy .

Study 2: Structure-Activity Relationship (SAR)

Research focused on the structure-activity relationship of TBDMS analogs revealed that the presence of chlorinated groups significantly enhanced antibacterial activity. Variations in the phenoxy substituent also influenced the overall potency against different bacterial strains .

Eigenschaften

IUPAC Name |

tert-butyl-(2,5-dichlorophenoxy)-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Cl2OSi/c1-12(2,3)16(4,5)15-11-8-9(13)6-7-10(11)14/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLKAQQYTUSXFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.